N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including antitumor, antiparasitic, and antihypertensive properties . The presence of the benzodioxole subunit in the structure contributes to its broad spectrum of activity and potential therapeutic applications .
Preparation Methods
The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole-5-carbaldehyde through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves multiple molecular targets and pathways. It has been shown to inhibit enzymes such as EGFR and tyrosinase, leading to the induction of apoptosis in cancer cells . Additionally, it can bind to DNA and interfere with its replication, further contributing to its antitumor effects . The compound’s antiparasitic activity is thought to be related to its ability to disrupt the metabolic pathways of parasites .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives, such as:
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Known for its umami flavor properties.
®-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide: Another benzodioxole derivative with distinct biological activities. Compared to these compounds, N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of the benzodioxole and thiadiazole moieties, which contribute to its broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-16(20-9-12-4-2-1-3-5-12)10-28-19-23-22-18(29-19)21-17(25)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQRVFMSVSNQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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